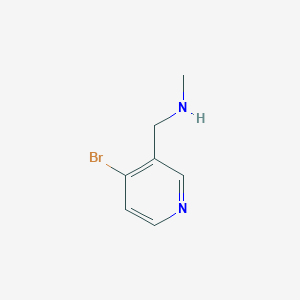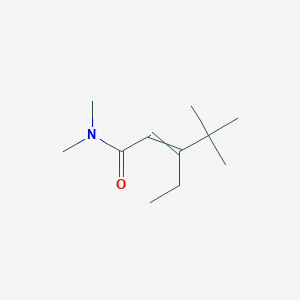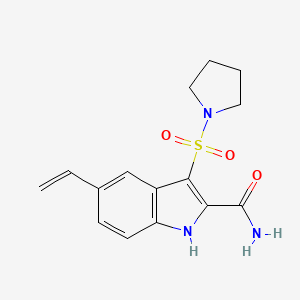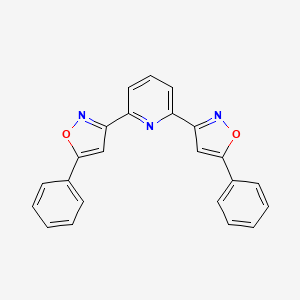![molecular formula C15H20N2OS2 B14183909 S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate CAS No. 921222-73-3](/img/structure/B14183909.png)
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by further functionalization. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with 2-aminobenzenethiol to form benzothiazole derivatives.
Knoevenagel Condensation: This method involves the reaction of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base.
Biginelli Reaction: A multicomponent reaction involving the condensation of urea, aldehyde, and β-keto ester.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability.
化学反応の分析
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
科学的研究の応用
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate has several scientific research applications:
作用機序
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors, ion channels, and enzyme inhibition .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazol-2-ylsulfanyl derivatives: These compounds exhibit anticonvulsant and neuroprotective activities.
N’- (1,3-benzothiazol-2-yl)-arylamides: These derivatives are studied for their antibacterial properties.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and butanethioate moieties allows for versatile applications in various fields of research and industry .
特性
CAS番号 |
921222-73-3 |
|---|---|
分子式 |
C15H20N2OS2 |
分子量 |
308.5 g/mol |
IUPAC名 |
S-(1,3-benzothiazol-2-yl) 3-(2-methylpropylamino)butanethioate |
InChI |
InChI=1S/C15H20N2OS2/c1-10(2)9-16-11(3)8-14(18)20-15-17-12-6-4-5-7-13(12)19-15/h4-7,10-11,16H,8-9H2,1-3H3 |
InChIキー |
NPEXDAJGPRFWQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(C)CC(=O)SC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)




![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)


![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
